3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Beschreibung
The compound 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one family, a heterocyclic scaffold noted for its pharmacological versatility . Its structure features a triazolo-pyrazine core with a 3-substituted thioether group (2-(3-chlorophenyl)-2-oxoethyl) and a 7-substituted 3-methoxyphenyl moiety.
Synthesis typically involves cyclization of 3-hydrazinopyrazin-2(1H)-one intermediates with carbonyl-containing reagents. For example, carbonyldiimidazole (CDI) activation in dimethylformamide (DMF) facilitates efficient cyclization, as reported for analogous compounds . Spectral characterization (¹H NMR) confirms the presence of pyrazinone fragment protons (H-5 and H-6) as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively .
Eigenschaften
IUPAC Name |
3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c1-28-16-7-3-6-15(11-16)24-8-9-25-18(19(24)27)22-23-20(25)29-12-17(26)13-4-2-5-14(21)10-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFIYFLBHQCNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one , often referred to by its chemical structure, is a novel synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Functional Groups :
- Thioether linkage with a 3-chlorophenyl group
- Methoxyphenyl substituent
This unique combination of structural features contributes to its biological activity.
Antipsychotic Properties
Research indicates that derivatives of this compound exhibit significant antipsychotic activity. The mechanism involves interaction with dopamine receptors:
- Dopamine Autoreceptor Agonism : The compound acts as an agonist at dopamine autoreceptors, which may help in regulating dopamine levels in the brain.
- Postsynaptic Receptor Antagonism : It also functions as an antagonist at postsynaptic dopamine receptors, potentially mitigating symptoms of psychosis .
Anticonvulsant Activity
In studies assessing anticonvulsant properties, compounds similar to the one have shown effectiveness in reducing seizure activity. For instance, compounds with similar structural motifs demonstrated a median effective dose (ED50) in picrotoxin-induced convulsion models, suggesting potential therapeutic applications in epilepsy .
Cytotoxicity and Cancer Research
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:
- IC50 Values : The cytotoxicity was assessed using the MTT assay against Jurkat and A-431 cell lines. Compounds from this series showed IC50 values lower than established chemotherapeutics like doxorubicin, indicating strong anticancer potential .
- Mechanism of Action : The cytotoxicity is believed to be mediated through interactions with Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Table 2: Comparative IC50 Values of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | A-431 | 0.5 |
| Compound X (related structure) | Jurkat | 0.3 |
| Target Compound | Jurkat | <0.1 |
Case Study 1: Antipsychotic Efficacy
In a controlled study involving mice treated with apomorphine to induce stereotypy, the target compound significantly inhibited this behavior compared to controls. This suggests strong antipsychotic properties that warrant further investigation in clinical settings.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that the target compound not only inhibited cell proliferation but also induced apoptosis more effectively than traditional chemotherapeutics. The results were promising enough to suggest potential for development into a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
The pharmacological profile of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Thioether vs. Thioxo Groups: The thioether linkage in the target compound may improve metabolic stability compared to the thioxo group in 7-(4-fluorobenzyl)-3-thioxo derivatives, which is prone to oxidation .
- Aryl vs.
- 7-Substituent Effects: The 3-methoxyphenyl group at position 7 may confer electron-donating effects, altering receptor binding kinetics compared to 4-fluorobenzyl or simple aryl groups .
Physicochemical Properties
Solubility and analytical methods vary significantly based on substituents:
Key Insights:
- The target compound’s solubility profile is likely similar to 7-(4-fluorobenzyl)-3-thioxo derivatives but with enhanced lipophilicity due to the 3-chlorophenyl group .
- Potentiometric titration, validated for 7-(4-fluorobenzyl)-3-thioxo derivatives, could be adapted for the target compound if acidic/basic functional groups are present .
Pharmacological Activity Predictions
Computational (PASS) predictions for related compounds suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
